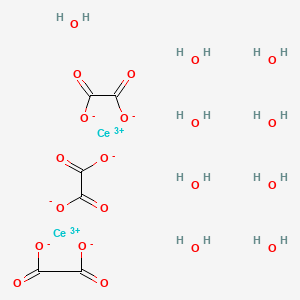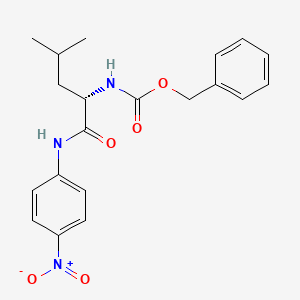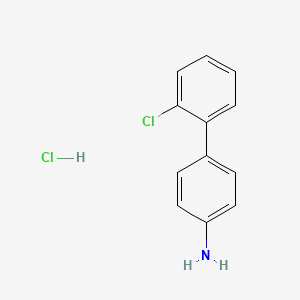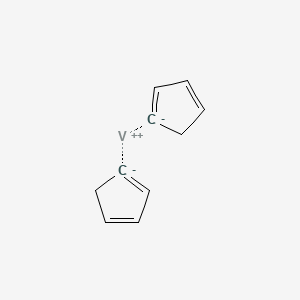
ZIRCONIUM DIPERCHLORATE OXIDE OCTAHYDRATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium diperchlorate oxide octahydrate is an inorganic compound with the chemical formula ZrO(ClO4)2·8H2O. It is a white, odorless crystalline solid that is soluble in water and alcohol. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Zirconium diperchlorate oxide octahydrate can be synthesized through the reaction of zirconium oxide with perchloric acid. The reaction typically involves dissolving zirconium oxide in a concentrated solution of perchloric acid, followed by crystallization to obtain the octahydrate form. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity zirconium oxide and perchloric acid. The process includes steps such as dissolution, filtration, and crystallization. The final product is then dried and packaged for various applications.
Chemical Reactions Analysis
Types of Reactions
Zirconium diperchlorate oxide octahydrate undergoes several types of chemical reactions, including:
Oxidation: Due to its strong oxidizing properties, it can oxidize various organic and inorganic compounds.
Reduction: It can be reduced to zirconium oxide under specific conditions.
Substitution: It can participate in substitution reactions where perchlorate ions are replaced by other anions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like hydrogen gas and organic solvents for dissolution. The reactions are typically carried out under controlled temperature and pressure conditions to ensure safety and efficiency.
Major Products Formed
The major products formed from reactions involving this compound include zirconium oxide, various perchlorate salts, and oxidized organic compounds.
Scientific Research Applications
Chemistry
In chemistry, zirconium diperchlorate oxide octahydrate is used as a catalyst in organic synthesis reactions. Its strong oxidizing properties make it suitable for promoting various chemical transformations, including the oxidation of alcohols and the synthesis of complex organic molecules.
Biology and Medicine
In biological and medical research, this compound is used in the preparation of zirconium-based nanoparticles, which have applications in drug delivery and imaging. Its biocompatibility and ability to form stable complexes with biomolecules make it valuable in these fields.
Industry
Industrially, this compound is used in the production of ceramics, pigments, and coatings. It is also employed as a rubber additive and a fiber treatment agent. Its strong oxidizing properties are utilized in the formulation of antiperspirants and paint drying agents.
Mechanism of Action
The mechanism of action of zirconium diperchlorate oxide octahydrate involves its ability to act as a strong oxidizing agent. It can donate oxygen atoms to other compounds, facilitating oxidation reactions. This property is utilized in various chemical processes, including the synthesis of organic compounds and the degradation of pollutants. The molecular targets and pathways involved include the oxidation of functional groups in organic molecules and the formation of stable zirconium complexes.
Comparison with Similar Compounds
Similar Compounds
- Zirconium(IV) oxydichloride octahydrate (ZrOCl2·8H2O)
- Zirconium(IV) tetrachloride (ZrCl4)
Comparison
Zirconium diperchlorate oxide octahydrate is unique due to its strong oxidizing properties, which are not as pronounced in zirconium(IV) oxydichloride octahydrate and zirconium(IV) tetrachloride. Additionally, its solubility in water and alcohol makes it more versatile for various applications compared to its counterparts. The presence of perchlorate ions also imparts distinct chemical reactivity, making it suitable for specific industrial and research applications.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its strong oxidizing properties and ability to form stable complexes make it valuable in various chemical reactions and industrial processes. Understanding its preparation methods, chemical reactions, and applications can help in leveraging its unique properties for innovative solutions in scientific research and industrial applications.
Properties
CAS No. |
12205-73-1 |
|---|---|
Molecular Formula |
Cl2H18O18Zr |
Molecular Weight |
468.26 g/mol |
IUPAC Name |
oxygen(2-);perchloric acid;zirconium(4+);octahydrate |
InChI |
InChI=1S/2ClHO4.8H2O.2O.Zr/c2*2-1(3,4)5;;;;;;;;;;;/h2*(H,2,3,4,5);8*1H2;;;/q;;;;;;;;;;2*-2;+4 |
InChI Key |
ZSQRLTLMISRUOH-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.O.O.O.O.O.[O-2].[O-2].OCl(=O)(=O)=O.OCl(=O)(=O)=O.[Zr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1143422.png)
![(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,44R,47S,50S,53S,56R,65S,70S)-44-amino-47-(4-aminobutyl)-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-31-[(S)-carboxy(hydroxy)methyl]-70-methyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid](/img/structure/B1143429.png)



![aluminum;6-carboxy-7-hydroxy-5-methyl-9,10-dioxo-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-1,2,4-triolate](/img/structure/B1143439.png)


